molecular formula C17H14N4O3 B5759302 5-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

5-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B5759302
M. Wt: 322.32 g/mol
InChI Key: MPEZDYPJNPJYCX-UHFFFAOYSA-N
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Description

Introduction The compound 5-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide belongs to the pyrazole class, known for its diverse biological activities and applications in medicinal chemistry. Pyrazoles are heterocyclic aromatic compounds, featuring a 5-membered ring with two nitrogen atoms in adjacent positions.

Synthesis Analysis The synthesis of pyrazole derivatives involves various strategies, including cyclization reactions and substitutions. For instance, the reaction between 4-(4-methylphenyl)but-3-en-2-one and aminoguanidine leads to pyrazoline derivatives, indicating a method for synthesizing compounds with a pyrazole nucleus (Kettmann & Svetlik, 2003).

Molecular Structure Analysis The molecular structure of pyrazole derivatives is characterized by variations in their ring conformation and substituent positioning. For example, a pyrazoline ring can adopt a flat-envelope conformation, influencing the compound's reactivity and interactions (Kettmann & Svetlik, 2003).

Chemical Reactions and Properties Pyrazole derivatives exhibit diverse chemical reactivity, enabling their participation in various chemical transformations. They can form hydrogen bonds and exhibit polarized molecular structures, which are crucial for their biological activities. The reactivity can be influenced by different substituents on the pyrazole ring, leading to different physical and chemical properties (Portilla et al., 2007).

properties

IUPAC Name

5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-12-16(11-18-20(12)14-7-3-2-4-8-14)17(22)19-13-6-5-9-15(10-13)21(23)24/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEZDYPJNPJYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320026
Record name 5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196246
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

302939-41-9
Record name 5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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